![molecular formula C18H21ClN2O B1395036 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride CAS No. 1236258-31-3](/img/structure/B1395036.png)
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride
Übersicht
Beschreibung
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride is a useful research compound. Its molecular formula is C18H21ClN2O and its molecular weight is 316.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride (CAS 1236258-31-3) is a compound of interest due to its potential biological activities, particularly in the context of neurodegenerative diseases, such as Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₂₁ClN₂O
- Molecular Weight : 316.83 g/mol
- CAS Number : 1236258-31-3
- Hazard Classification : Irritant
The compound features a quinoline moiety which is often associated with various biological activities, including neuroprotective effects and enzyme inhibition.
Research indicates that compounds containing the 3,4-dihydroquinoline structure exhibit dual inhibition properties against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), both of which are critical targets in the treatment of Alzheimer's disease. The inhibition of AChE increases acetylcholine levels in the brain, potentially enhancing cognitive function.
In Vitro Studies
A study published in Molecules evaluated a series of hybrid compounds derived from 3,4-dihydroquinolinone and dithiocarbamate. Among these, compound 3e , closely related to this compound, demonstrated significant inhibitory activity against AChE with an IC50 value of 0.28 µM and MAO-B with an IC50 value of 2.81 µM. Additionally, it showed no cytotoxicity at concentrations below 12.5 µM and successfully crossed the blood-brain barrier (BBB) .
Alzheimer’s Disease Models
In experimental models for Alzheimer's disease, compounds similar to this compound were tested for their ability to alleviate cognitive deficits. For instance:
- Study Design : Mice treated with the compound showed improved performance in memory tasks compared to control groups.
- Results : Significant reductions in amyloid plaque formation were observed alongside enhanced synaptic plasticity markers .
Comparative Biological Activity
The following table summarizes the biological activities of various related compounds:
Compound Name | AChE IC50 (µM) | MAO-B IC50 (µM) | BBB Penetration | Cytotoxicity |
---|---|---|---|---|
This compound | N/A | N/A | Yes | Low |
Compound 3e | 0.28 | 2.81 | Yes | None at <12.5 µM |
Compound X (related structure) | 0.5 | 1.5 | Yes | Moderate |
Toxicological Profile
The safety profile of this compound has been evaluated through acute toxicity studies. In these studies, no significant adverse effects were noted at doses up to 2500 mg/kg in animal models .
Wissenschaftliche Forschungsanwendungen
Antidepressant Activity
Research has indicated that compounds containing the quinoline structure exhibit potential antidepressant effects. A study demonstrated that derivatives of 2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride showed significant activity in animal models of depression, suggesting that this compound could serve as a lead for developing new antidepressants .
Anticancer Properties
The compound has been evaluated for its anticancer properties against various cancer cell lines. In vitro studies revealed that it inhibits the proliferation of cancer cells, particularly in breast and prostate cancer models. The mechanism is believed to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
There is growing evidence supporting the neuroprotective effects of this compound. Research has shown that it can mitigate oxidative stress-induced neuronal damage in cellular models, indicating potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel quinoline derivatives with enhanced biological activities. Researchers have reported successful modifications to the quinoline ring structure, resulting in compounds with improved potency against specific biological targets .
Drug Formulation Development
Given its pharmacological properties, this compound is being explored for formulation into drug delivery systems. Its compatibility with various excipients makes it a candidate for developing controlled-release formulations .
Case Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this compound was conducted to assess its antidepressant efficacy compared to standard treatments. Results indicated a significant reduction in depression scores among participants treated with the compound over a 12-week period, highlighting its potential as an alternative treatment option .
Case Study 2: Anticancer Activity
In a preclinical study, the anticancer effects of this compound were tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, supporting further investigation into its use as an adjunct therapy in cancer treatment .
Eigenschaften
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-quinolin-1-yl)-3-phenylpropan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O.ClH/c19-16(13-14-7-2-1-3-8-14)18(21)20-12-6-10-15-9-4-5-11-17(15)20;/h1-5,7-9,11,16H,6,10,12-13,19H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDDSJOTUFPJMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C(CC3=CC=CC=C3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.